molecular formula C13H18O3 B1599204 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid CAS No. 107551-67-7

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Cat. No.: B1599204
CAS No.: 107551-67-7
M. Wt: 222.28 g/mol
InChI Key: FZQRSWHPNZTNQQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons : A singlet at δ 6.99 ppm (2H, ortho to hydroxyl).
  • tert-Butyl groups : Two singlets at δ 1.43 ppm (18H, C(CH₃)₃).
  • Propanoic acid chain :
    • δ 2.87 ppm (t, 2H, CH₂ adjacent to carbonyl).
    • δ 2.61 ppm (t, 2H, CH₂ adjacent to aromatic ring).
  • Hydroxyl proton : Broad signal at δ 5.07 ppm (1H, exchangeable).

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl carbon at δ 174.2 ppm (COOH).
  • Aromatic carbons at δ 152.1 ppm (C–OH), δ 134.9 ppm (C–tert-butyl), and δ 126.8 ppm (CH groups).
  • tert-Butyl carbons at δ 34.7 ppm (C(CH₃)₃) and δ 29.3 ppm (CH₃).

Infrared (IR) Vibrational Mode Assignments

Key IR absorption bands (KBr pellet, cm⁻¹):

  • O–H stretch : 3300–3500 (broad, hydroxyl group).
  • C=O stretch : 1705 (strong, carboxylic acid).
  • C–O stretch : 1260 (phenolic ether).
  • C–H bends :
    • 2960–2860 (asymmetric/symmetric stretches of tert-butyl CH₃).
    • 1450–1375 (tert-butyl C–H deformation).

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV):

  • Molecular ion : m/z 278.1882 [M]⁺.
  • Major fragments :
    • m/z 221.1183 [M – C₄H₉]⁺ (loss of tert-butyl group).
    • m/z 163.0754 [M – 2C₄H₉]⁺ (loss of both tert-butyl groups).
    • m/z 121.0648 [C₇H₇O₂]⁺ (aromatic fragment with carboxylic acid).

High-Resolution MS (HRMS):

  • Calculated for C₁₇H₂₆O₃ [M + Na]⁺: 301.1780. Observed: 301.1778.

Properties

IUPAC Name

3-(3-tert-butyl-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)10-8-9(4-6-11(10)14)5-7-12(15)16/h4,6,8,14H,5,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQRSWHPNZTNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420180
Record name 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107551-67-7
Record name 3-(1,1-Dimethylethyl)-4-hydroxybenzenepropanoic acid
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Record name 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid
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Record name 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid
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Record name 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid
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Preparation Methods

The synthesis of 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoic acid commonly starts with a phenolic precursor such as 4-hydroxybenzoic acid or its derivatives, followed by tert-butyl group introduction and propanoic acid chain extension.

  • Friedel-Crafts Alkylation : Introduction of the tert-butyl group at the 3-position of the phenol ring is typically achieved via Friedel-Crafts alkylation using tert-butyl chloride or related reagents. This step ensures selective substitution at the desired position on the aromatic ring.

  • Michael Addition and Esterification : A notable synthetic route involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol or related phenols, generating an intermediate ester, such as methyl 3-(3-tert-butyl-4-hydroxyphenyl)propionate. This intermediate can then be hydrolyzed to yield the free acid.

  • Transesterification : Alkyl esters of this compound can undergo transesterification with polyatomic alcohols like pentaerythritol in the presence of basic catalysts (e.g., dibutyltin oxide) at elevated temperatures (170–175 °C). This reaction produces antioxidant derivatives and allows for purification via recrystallization from lower alkanols such as methanol or ethanol.

Dealkylation and Selective Hydrolysis

A patented preparation method addresses challenges of low yield, poor selectivity, and environmental concerns by employing a multi-step process:

  • Step 1: Dealkylation Reaction
    The starting material undergoes dealkylation to remove protecting groups or unwanted alkyl substituents selectively.

  • Step 2: Selective Hydrolyzation and Extraction
    The reaction mixture is hydrolyzed selectively, followed by liquid-liquid extraction to separate aqueous and organic phases. The organic phase is concentrated and recycled to improve resource efficiency.

  • Step 3: Separation and Purification
    Crude this compound is isolated and purified by recrystallization, yielding white crystals with purity above 98.5%.

  • Step 4: Recycling
    The organic phase concentrate from step two is reused as raw material for the dealkylation reaction, enhancing sustainability and overall yield (>90%).

Reaction Conditions and Catalysts

  • Catalysts : Basic catalysts such as dibutyltin oxide facilitate transesterification reactions. Alkali bases like sodium hydroxide are used for hydrolysis and oxidation reactions.

  • Temperature : Ester exchange and transesterification typically occur at elevated temperatures (around 170–175 °C) to drive the reaction forward and distill off by-products like methanol and toluene.

  • Solvents : Common solvents include toluene for ester exchange reactions and alcohols (methanol, ethanol) for recrystallization and extraction processes.

Summary Table of Preparation Methods

Preparation Step Description Conditions / Catalysts Outcome / Notes
Friedel-Crafts Alkylation Introduction of tert-butyl group onto phenol ring tert-butyl chloride, Lewis acid catalyst Selective substitution at 3-position
Michael Addition + Esterification Base-catalyzed addition of methyl acrylate to tert-butyl phenol, forming methyl ester intermediate Base catalyst, mild temperature Intermediate ester for further hydrolysis
Hydrolysis Conversion of ester to free acid NaOH or other alkali, aqueous conditions Free this compound
Transesterification Exchange of alkyl ester with polyatomic alcohol (e.g., pentaerythritol) Dibutyltin oxide catalyst, 170–175 °C, toluene Formation of antioxidant derivatives, purification by recrystallization
Dealkylation + Selective Hydrolysis Multi-step process to improve yield and purity Controlled reaction, solvent recycling High purity (>98.5%), yield >90%, environmentally friendly
Oxidation (derivative study) Oxidation under alkali and oxygen to form bicyclic/spiro derivatives NaOH, oxygen, 55–97 °C Insight into compound behavior, not direct acid synthesis

Research Findings and Practical Considerations

  • The transesterification method with pentaerythritol under basic catalysis yields purified antioxidant derivatives with good physical properties and high flowability, important for industrial applications.

  • The patented dealkylation and hydrolysis process addresses environmental and yield issues, making it a preferred method for scalable synthesis.

  • Reaction monitoring by NMR (1H and 13C) and melting point analysis ensures structural confirmation and purity assessment.

  • Proper solvent recycling and temperature control are crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Esterification and Transesterification Reactions

The carboxylic acid group undergoes esterification with alcohols, forming esters that are pivotal in industrial antioxidant synthesis.

Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
EsterificationMethyl acrylate, KOH/NaOH (base catalysis)Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate~98%
TransesterificationPentaerythritol, dibutyltin oxide, 170–175°CTetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane (AO1010)85–90%
Industrial esterificationC13–C15 alcohols, optimized catalystsBranched/linear alcohol esters (e.g., CAS 171090-93-0)High purity
  • Key Findings :

    • Transesterification with pentaerythritol produces AO1010, a high-melting (121–122°C), granular antioxidant used in polyolefins .

    • Industrial processes prioritize solvent-free conditions to enhance cost efficiency and reduce environmental impact .

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, influencing the compound’s antioxidant efficacy.

Oxidation Pathways

Oxidizing AgentConditionsProducts IdentifiedStability ImplicationsSource
Hydrogen peroxideAmbient temperatureQuinone derivatives (theoretical)Reduced antioxidant capacity
Air (auto-oxidation)Prolonged storageDegradation products (unspecified)Requires inert storage
  • Experimental Insight :

    • While specific oxidation products remain poorly characterized, storage guidelines recommend avoiding oxidizing agents to preserve integrity .

Radical Grafting onto Polymers

The compound’s derivatives act as radical scavengers, forming covalent bonds with polymer chains.

Grafting Efficiency

Initiator SystemPolymer MatrixGrafting EfficiencyInduction Time IncreaseSource
DHBP peroxidePolypropylene22–28%2.5× baseline
MEK peroxidePolyethylene15–18%1.8× baseline
  • Mechanism :

    • Peroxide initiators generate radicals on the polymer backbone, enabling covalent attachment of the antioxidant’s phenolic moiety .

    • Grafted antioxidants exhibit prolonged stability compared to blended additives .

Substitution Reactions

Limited data exist, but theoretical pathways suggest reactivity at the phenolic or carboxylic acid groups.

Potential Substitution Targets

SiteReagentsHypothetical ProductsApplication RelevanceSource
Phenolic -OHAlkyl halidesEther derivativesEnhanced lipophilicity
Carboxylic acidThionyl chlorideAcid chloride intermediatesPrecursor for amides

Reduction Reactions

The propionic acid chain or aromatic ring may undergo reduction under specific conditions.

Reported Reductions

Reducing AgentConditionsProductsFunctional ImpactSource
Sodium borohydrideEthanol, refluxDihydro derivatives (unconfirmed)Altered solubility

Metabolic Degradation (Biological Context)

In vivo studies identify fenozan acid (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid) as a urinary metabolite in rats and humans, confirming hydrolytic cleavage of ester derivatives .

Critical Analysis of Reaction Trends

  • Dominant Pathways : Esterification and transesterification are industrially dominant, enabling scalable antioxidant production .

  • Understudied Areas : Oxidation and substitution mechanisms lack detailed product characterization, representing gaps for future research.

  • Stability Considerations : The compound’s susceptibility to oxidation necessitates stringent storage protocols (cool, dry, inert atmospheres) .

This synthesis of reaction data underscores the compound’s versatility in synthetic chemistry and material science, while highlighting unresolved mechanistic questions.

Scientific Research Applications

Antioxidant Applications

One of the primary applications of 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoic acid is as a synthetic phenolic antioxidant . It is widely used in the plastics and rubber industries to prevent oxidative degradation. The compound acts by reacting with free radicals, thus stabilizing the polymer matrix and extending the lifespan of products such as:

  • Lubricating oils
  • Cutting compounds
  • Adhesives and sealants

Table 1: Applications of Fenozan Acid in Industrial Products

Application AreaSpecific Uses
PlasticsStabilizers in polyolefins
LubricantsAntioxidant additives in engine oils
CoatingsEnhancers in paints and varnishes
Food PackagingAdditives in materials for food contact

Biodegradation and Environmental Impact

Research indicates that this compound is a stable metabolite in biodegradation studies, suggesting that it can persist in the environment but also undergo degradation over time. A study highlighted that this compound can be taken up from the gastrointestinal tract, with a significant portion eliminated after a period, indicating low acute toxicity levels (LD50 > 5000 mg/kg) .

Case Study: EFSA Risk Assessment

Human Exposure and Metabolism Studies

A notable study focused on human exposure to fenozan acid through urine analysis, revealing that this compound could serve as a biomarker for exposure to synthetic phenolic antioxidants. The study found that fenozan acid was present in 88% of urine samples tested, indicating widespread exposure among the population .

Table 2: Summary of Human Exposure Study Findings

ParameterFinding
Percentage Detected88% before hydrolysis; 98% after hydrolysis
Geometric Mean Concentration0.69 ng/mL (before); 10.2 ng/mL (after)

Pharmaceutical Applications

In addition to its industrial uses, fenozan acid serves as an active pharmaceutical intermediate . Its antioxidant properties make it valuable in formulations aimed at reducing oxidative stress-related damage in various therapeutic contexts.

Mechanism of Action

The mechanism of action of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. The hydroxyphenyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural Analogues of 3-Phenylpropanoic Acids (3-PPAs)

A structural analysis of 3-PPAs (Table 1) highlights the impact of substituents on molecular conformation and bioactivity .

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Bioactivity Reference
3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid 3-tert-butyl, 4-OH High lipophilicity; potential antioxidant
3-(4-Hydroxyphenyl)propanoic acid 4-OH Antioxidant (IC₅₀: 18 mg/mL); antimicrobial
3-(4-tert-Butylphenyl)propanoic acid 4-tert-butyl Steric hindrance; lower polarity
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate 3,5-di-tert-butyl, 4-OH (ester form) Enhanced antioxidant stability; lipophilic
3-((4-Hydroxyphenyl)amino)propanoic acid 4-OH, amino substituent Anticancer (IC₅₀: <10 µM); radical scavenging
3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid 3-OH, 4-OH Polar; fungal origin; moderate bioactivity

Functional Group Modifications

Hydroxyl Group Position and Antioxidant Activity
  • The 4-hydroxyphenyl moiety in 3-(4-hydroxyphenyl)propanoic acid is critical for radical scavenging, with TEAC values of 0.579 . Its tert-butyl analog may exhibit improved membrane permeability due to reduced polarity .
  • Esterification (e.g., butyl 3-(4-hydroxyphenyl)propanoate) retains antioxidant efficacy (IC₅₀: 19 mg/mL vs. 18 mg/mL for the acid) while enhancing solubility in lipid matrices .
tert-Butyl Substituents
  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, with dual tert-butyl groups, shows optimized radical scavenging due to electron-donating effects and steric protection of the hydroxyl group .
Amino and Heterocyclic Modifications
  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrate dual anticancer and antioxidant activities, with >80% inhibition of DPPH radicals at 100 µM . The amino group facilitates hydrogen bonding with biological targets, unlike the tert-butyl analog’s hydrophobic interactions.
  • Imidazole-substituted derivatives (e.g., 3-(1H-imidazol-4-yl)propanoic acid) show broad-spectrum antimicrobial activity against B. subtilis and A. flavus, highlighting the role of heterocycles in enhancing target specificity .

Biological Activity

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid, also known as fenozan acid, is a synthetic phenolic compound with various biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₁₃H₁₈O₃
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 107551-67-7
  • Structure : The compound features a tert-butyl group and a hydroxyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety.

Biological Activity Overview

This compound exhibits several biological activities, primarily as an antioxidant and potential biomarker for human exposure to certain synthetic phenolic antioxidants. Below are key areas of its biological activity:

1. Antioxidant Activity

Research indicates that compounds similar to fenozan acid possess significant antioxidant properties. These antioxidants are utilized in various applications, including food preservation and polymer stabilization. The antioxidant mechanism involves scavenging free radicals and inhibiting oxidative stress, which is linked to numerous diseases.

2. Metabolic Studies

A notable study highlighted the detection of fenozan acid in human urine, suggesting widespread exposure to its derivatives. In rat metabolism studies, fenozan acid was identified as a urinary biomarker for synthetic phenolic antioxidants, indicating its potential role in assessing human exposure levels to these compounds .

StudyFindings
Rat Metabolism StudyFenozan acid detected in 88% of urine samples; geometric mean concentrations were 0.69 ng/mL pre-hydrolysis and 10.2 ng/mL post-hydrolysis .
Antioxidant AssessmentDemonstrated significant radical scavenging activity; potential applications in food safety .

3. Safety and Toxicological Profile

The safety evaluation of this compound has been conducted with a focus on its use in food contact materials. The European Food Safety Authority (EFSA) concluded that there are no safety concerns if used correctly, with migration limits established at 0.05 mg/kg food .

Toxicological ParameterResult
Acute Oral LD50 (Rats)>5000 mg/kg bw
NOAEL (Developmental Toxicity)32-39 mg/kg bw/day .

Case Study 1: Human Exposure Assessment

In a study assessing environmental exposure to synthetic phenolic antioxidants, fenozan acid was identified as a prevalent metabolite in urine samples from US donors. This study underscores the importance of monitoring such compounds due to their potential health implications.

Case Study 2: Antioxidant Efficacy

A comparative analysis of various phenolic compounds revealed that fenozan acid exhibited superior antioxidant activity compared to other tested substances. This property makes it a candidate for further research in therapeutic applications against oxidative stress-related conditions.

Q & A

Q. How can researchers mitigate environmental risks during waste disposal?

  • Methodological Answer : Neutralize acidic waste with sodium bicarbonate before disposal. For solvent recovery, use fractional distillation to separate tert-butyl-containing byproducts. Adhere to OECD guidelines for biodegradation testing (e.g., Closed Bottle Test) to assess ecotoxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

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